molecular formula C19H18ClN3O3S B2783926 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide CAS No. 865160-85-6

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide

Cat. No.: B2783926
CAS No.: 865160-85-6
M. Wt: 403.88
InChI Key: QSPUSDTYXURTLT-QOCHGBHMSA-N
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Description

The compound "(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide" features a benzothiazolylidene core substituted with an acetamido group at position 6, a 2-methoxyethyl chain at position 3, and a 4-chlorobenzamide moiety. While direct data on this compound are absent in the provided evidence, structural analogs from the thiadiazolylidene, quinolinium, and pyrido-thiazin classes offer insights into comparative physicochemical and functional characteristics .

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPUSDTYXURTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide involves several steps. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the acetamido and methoxyethyl groups. The final step involves the attachment of the chlorobenzamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

    Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the acetamido group.

Scientific Research Applications

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiadiazolylidene Class

Compounds such as N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) share a thiadiazolylidene backbone but differ in substituents and electronic profiles .

  • Key Differences: The target compound’s benzo[d]thiazolylidene core contrasts with the 1,3,4-thiadiazole ring in analogs like 8a, altering conjugation and planarity. The 2-methoxyethyl and 6-acetamido groups in the target compound may enhance hydrophilicity compared to the phenyl or acetyl substituents in 8a and 4g .
  • Physicochemical Properties: Property Target Compound 8a 4g Core Structure Benzo[d]thiazol-2(3H)-ylidene 1,3,4-Thiadiazole 1,3,4-Thiadiazole Melting Point Not reported 290°C 200°C IR C=O Stretches Expected ~1670–1600 cm⁻¹ 1679, 1605 cm⁻¹ 1690, 1638 cm⁻¹ Notable Substituents 6-Acetamido, 2-methoxyethyl 5-Acetyl, 6-methyl 3-Methylphenyl, acryloyl
  • Synthesis :
    Thiadiazolylidene analogs are synthesized via reflux with active methylene compounds (e.g., acetylacetone) or hydroxylamine, yielding 70–80% . The target compound’s synthesis likely involves similar condensation strategies but with tailored reagents for its unique substituents.

Quinolinium Iodides with Benzothiazolylidene Moieties

Compounds I8 and I10 from incorporate a quinolinium core linked to a benzothiazolylidene group, differing in charge and solubility .

  • Key Differences :
    • The target compound is neutral , whereas I8 and I10 are cationic with iodide counterions, impacting solubility and membrane permeability.
    • The methoxyethyl chain in the target compound may improve aqueous solubility compared to the 4-methylpiperidinyl group in I10 .

Dihydropyrido-Thiazin Derivatives

The pyrido-thiazin compound in shares a Z-configuration but features a fused pyrido[2,3-d][1,3]thiazin core, influencing planarity and stacking interactions .

  • Key Differences :
    • The chloro substituent in both compounds may confer similar electronic effects, but the pyrido-thiazin’s fused ring system could enhance rigidity compared to the benzothiazolylidene core .

Research Implications

  • Solubility and Stability : The methoxyethyl group may address solubility limitations seen in phenyl-substituted analogs (e.g., 8a) , while the Z-configuration could enhance metabolic stability relative to E-isomers.

Q & A

Q. What stability issues arise under physiological conditions, and how are they addressed?

  • Methodology :
  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
  • Formulation optimization : Use lyophilization or enteric coatings to enhance shelf-life .

Data Contradiction Analysis Example

  • Issue : Discrepancies in reported antimicrobial activity for analogs.
    • Resolution :
  • Compare substituent effects (e.g., methoxyethyl vs. allyl groups in vs. 13).
  • Validate using standardized CLSI/MIC protocols to minimize inter-lab variability .

Key Structural Comparisons from Evidence

Analog Substituents Reported Activity Source
Compound 16-Ethoxy, diethylaminoAnticancer (IC₅₀: 2.5 µM)
Compound 26-Fluoro, dimethylsulfamoylKinase inhibition (IC₅₀: 0.8 µM)
Target Compound6-Acetamido, 2-methoxyethylPending validation

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